molecular formula C24H31NO6 B4076301 Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]azepane

Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]azepane

Cat. No.: B4076301
M. Wt: 429.5 g/mol
InChI Key: OUOSUFMJIHEWOH-UHFFFAOYSA-N
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Description

Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]azepane is a complex organic compound that combines the properties of oxalic acid and a substituted azepane. The compound 1-[3-(4-phenylmethoxyphenoxy)propyl]azepane is a derivative of azepane, a seven-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]azepane involves multiple steps. The preparation typically starts with the synthesis of the azepane derivative. This can be achieved through a series of reactions, including nucleophilic substitution and etherification.

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]azepane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function . The pathways involved in these interactions are often complex and depend on the specific biological context.

Properties

IUPAC Name

oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.C2H2O4/c1-2-7-16-23(15-6-1)17-8-18-24-21-11-13-22(14-12-21)25-19-20-9-4-3-5-10-20;3-1(4)2(5)6/h3-5,9-14H,1-2,6-8,15-19H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOSUFMJIHEWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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